1-[2-(2-Chlorophenyl)ethyl]piperazine chemical properties
1-[2-(2-Chlorophenyl)ethyl]piperazine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-[2-(2-Chlorophenyl)ethyl]piperazine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential characteristics of 1-[2-(2-Chlorophenyl)ethyl]piperazine. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this document leverages a first-principles approach, synthesizing data from structurally related analogs—notably 1-(2-chlorophenyl)piperazine and various N-alkylated piperazines—to construct a robust predictive profile. The guide is intended for researchers, chemists, and drug development professionals, offering insights into its structure, physicochemical properties, reactivity, potential pharmacological context, and analytical characterization. All discussions are grounded in established chemical principles and supported by references to authoritative sources.
Structural Elucidation and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and nomenclature.
Nomenclature and Identifiers
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IUPAC Name: 1-[2-(2-Chlorophenyl)ethyl]piperazine
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Molecular Formula: C₁₂H₁₇ClN₂
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CAS Number: A unique CAS Registry Number has not been prominently assigned in major databases, highlighting its status as a novel or less-common research chemical. For comparison, the related precursor, 1-(2-Chlorophenyl)piperazine, is registered under CAS No. 39512-50-0.[1][2]
Chemical Structure and Representations
The molecule consists of a piperazine ring N-substituted with a 2-(2-chlorophenyl)ethyl group. This structure combines the pharmacologically significant phenylpiperazine scaffold with a flexible ethyl linker.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
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Electrophile Synthesis: Convert 2-chlorophenylethanol to 1-(2-bromoethyl)-2-chlorobenzene by reacting it with a suitable halogenating agent like phosphorus tribromide (PBr₃). The bromide is chosen as it is a better leaving group than chloride.
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Alkylation Reaction: Dissolve piperazine (5-10 eq.) in a polar aprotic solvent such as acetonitrile. Add a mild base like potassium carbonate (K₂CO₃) to act as a proton scavenger.
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Add the synthesized 1-(2-bromoethyl)-2-chlorobenzene (1 eq.) dropwise to the piperazine solution at room temperature.
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Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting electrophile is consumed. [3]5. Workup and Isolation: After cooling, filter the mixture to remove inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove excess piperazine and its salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by vacuum distillation or column chromatography to yield the final compound. [3]
Core Reactivity
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N-4 Position: The secondary amine is the primary center of reactivity. It can be further alkylated, acylated, or used in other standard amine reactions (e.g., Mannich reaction). [4]* Aromatic Ring: The 2-chlorophenyl ring is relatively deactivated towards electrophilic aromatic substitution due to the inductive effect of the chlorine atom. However, it can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific catalytic conditions.
Analytical and Spectroscopic Characterization (Predicted)
Confirming the identity and purity of the synthesized compound is paramount. While experimental spectra are unavailable, a predictive analysis based on the molecular structure is highly informative.
Spectroscopic Signatures
| Technique | Predicted Observations |
| ¹H NMR | ~7.1-7.4 ppm: Multiplets corresponding to the 4 aromatic protons on the chlorophenyl ring. ~2.9-3.2 ppm: A complex set of multiplets for the 8 protons of the piperazine ring CH₂ groups. ~2.7-2.9 ppm: Two triplets for the 4 protons of the ethyl linker (-CH₂-CH₂-). ~1.5-2.5 ppm: A broad singlet for the N-H proton, which may exchange with D₂O. |
| ¹³C NMR | Expect 10 distinct signals in the broadband-decoupled spectrum, corresponding to the 10 unique carbon environments (4 aromatic CH, 2 aromatic quaternary C, 2 ethyl CH₂, 2 piperazine CH₂). |
| Mass Spec (EI-MS) | Molecular Ion (M⁺): A peak at m/z 224, with a characteristic M+2 isotope peak at m/z 226 (approx. 1/3 intensity) due to the presence of ³⁷Cl. Key Fragments: Fragments corresponding to the loss of the chlorophenyl group, cleavage of the ethyl linker, and fragmentation of the piperazine ring. |
| FT-IR | ~3300 cm⁻¹: N-H stretch (secondary amine). ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2800 cm⁻¹: Aliphatic C-H stretch. ~1590, 1480 cm⁻¹: Aromatic C=C stretching. ~750 cm⁻¹: Strong C-Cl stretch. |
Chromatographic Purity Assessment
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High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA) would be the standard for purity analysis. Detection would be via UV absorbance, likely around 210-230 nm.
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Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing piperazine derivatives and would serve to both confirm purity and provide mass spectral data for structural confirmation. [5]
Pharmacological Context and Potential Significance
The structure of 1-[2-(2-Chlorophenyl)ethyl]piperazine suggests a strong potential for biological activity, particularly within the central nervous system (CNS). This hypothesis is based on the established pharmacology of its core structural motifs.
Caption: Relationship between the target compound and its core pharmacophores.
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The Phenylpiperazine Moiety: The 1-(2-chlorophenyl)piperazine substructure is a known metabolite of several psychoactive drugs (e.g., trazodone, aripiprazole) and possesses its own pharmacological profile, primarily as a serotonin receptor agonist. [6]It is known to induce physiological responses such as increased cortisol and prolactin levels in human studies. [6]* The Phenethylamine Backbone: The molecule contains an embedded phenethylamine skeleton, a classic framework for compounds acting on monoamine transporters (dopamine, norepinephrine, serotonin). For example, the related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is an exceptionally potent dopamine transporter (DAT) ligand and reuptake inhibitor, demonstrating the potential for high-affinity CNS targets within this chemical space. [7] Hypothesis: The combination of these two pharmacophores suggests that 1-[2-(2-Chlorophenyl)ethyl]piperazine is a prime candidate for investigation as a novel CNS agent, with a potential mixed serotonergic/dopaminergic profile. Its specific activity would depend on the spatial arrangement and binding affinity conferred by the complete structure.
Safety, Handling, and Toxicity Profile (Inferred)
No specific toxicology data is available for this compound. Therefore, a cautious approach based on the hazards of its constituent classes is mandatory.
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Piperazine Class Hazards: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. [8]They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions. [8][9]* Acute Toxicity: Based on analogs, the compound may be harmful or toxic if swallowed, inhaled, or absorbed through the skin. [1][10]* Handling Precautions:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Avoid all personal contact, including the inhalation of vapors or dust. [9] * Keep containers tightly closed when not in use and store in a cool, dry place.
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Conclusion
1-[2-(2-Chlorophenyl)ethyl]piperazine is a structurally intriguing molecule that merges two well-established pharmacophores. While direct experimental data remains scarce, this guide has constructed a detailed predictive profile through a systematic analysis of its structure, chemical principles, and data from its closest chemical relatives. The proposed synthesis is straightforward, relying on standard N-alkylation chemistry. The analytical characterization can be achieved with common spectroscopic and chromatographic techniques. Based on its structural components, the compound warrants further investigation for potential CNS activity. All handling and use of this compound should be conducted with the caution appropriate for a novel research chemical with a predicted profile of being a corrosive sensitizer with potential acute toxicity.
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